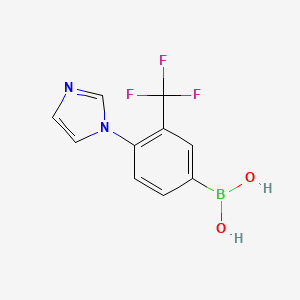
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features an imidazole ring and a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenol.
Reduction: The major product is the reduced imidazole derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the trifluoromethyl group.
科学的研究の応用
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.
Medicine: Explored for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid primarily involves the interaction of the boronic acid group with target molecules. The boronic acid can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a potent inhibitor of enzymes such as proteases. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)benzoic acid
- Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine
Uniqueness
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl group and the boronic acid group. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the boronic acid group provides the ability to form reversible covalent bonds with biological targets. This combination of features makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H8BF3N2O2 |
|---|---|
分子量 |
255.99 g/mol |
IUPAC名 |
[4-imidazol-1-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H8BF3N2O2/c12-10(13,14)8-5-7(11(17)18)1-2-9(8)16-4-3-15-6-16/h1-6,17-18H |
InChIキー |
RKEZLEIHCJRCKV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)N2C=CN=C2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
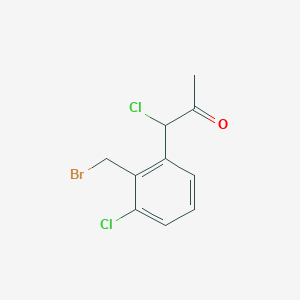
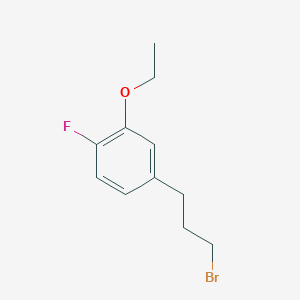

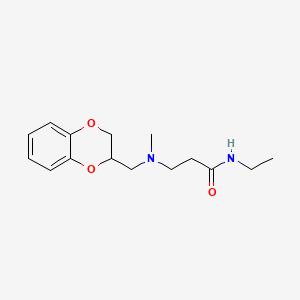
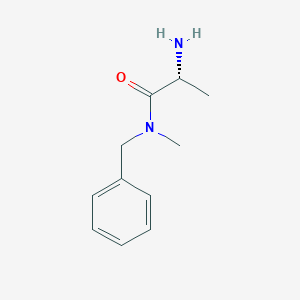
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
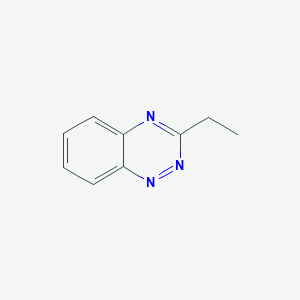

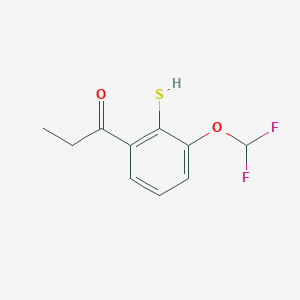
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
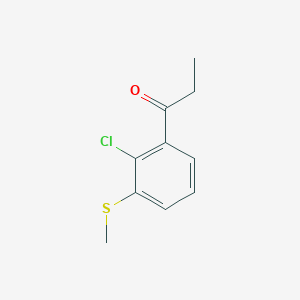
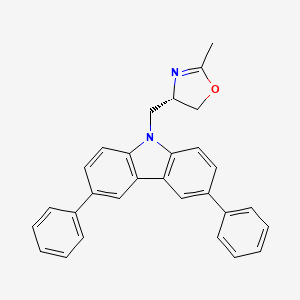
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
